molecular formula C11H15N3O2 B180587 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 116247-91-7

8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B180587
CAS No.: 116247-91-7
M. Wt: 221.26 g/mol
InChI Key: SRPHEDYYKMSFEH-UHFFFAOYSA-N
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Description

8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[45]decane is a heterocyclic compound that features a spiro structure, incorporating both pyrimidine and azaspiro moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of pyrimidine derivatives with azaspiro compounds under controlled conditions. One common method involves the cyclization of a pyrimidine-substituted amine with a suitable diol in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often require a base and are conducted at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anxiolytic and sedative effects.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Buspirone: An anxiolytic drug with a similar azaspiro structure.

    Gepirone: Another anxiolytic agent with structural similarities.

    Tandospirone: A compound used in the treatment of anxiety disorders, sharing the spiro structure.

Uniqueness

8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[45]decane is unique due to its combination of pyrimidine and azaspiro moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-pyrimidin-2-yl-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-4-12-10(13-5-1)14-6-2-11(3-7-14)15-8-9-16-11/h1,4-5H,2-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPHEDYYKMSFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556753
Record name 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116247-91-7
Record name 8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10 g (0.0873 mol) of 2-chloropyrimidine, 38 g (0.2654 mol) of 1,4-dioxa-8-azaspiro[4.5]decane, 18 g (0.130 mol) of K2CO3, and 100 ml of dimethylformamide is stirred at 100°-110° C. for 4 days. The reaction mixture is allowed to cool to ambient temperature, diluted with water and extracted with ethyl acetate. The combined organic extracts are washed copiously with water, then brine, dried over Na2SO4, and concentrated in vacuo to give a waxy solid. Trituration with ether furnishes 9.25 g (48%) of title compound: IR (KBr) 1670 and 1585 cm-1 ; NMR (CDCl3) δ8.30 (t, 1H), 6.46 (d, 2H), 4.02 (s, 4H), 3.98-3.88 (m, 4H), and 1.90-1.66 (m, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48%

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